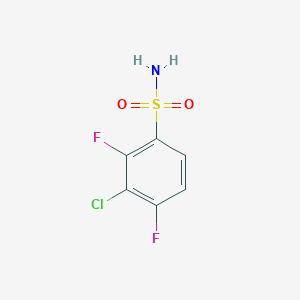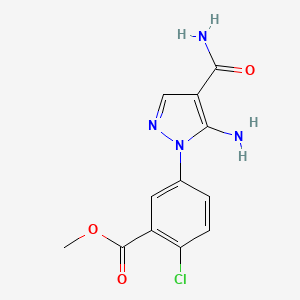
2-(2-Methylcyclopropyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylcyclopropyl)ethan-1-ol is an organic compound with the molecular formula C6H12O It is a cyclopropane derivative with a hydroxyl group attached to the ethan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclopropyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropylcarbinol with ethylene oxide under basic conditions. The reaction typically requires a catalyst such as potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and obtain a high-purity final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 2-(2-Methylcyclopropyl)ethanone or 2-(2-Methylcyclopropyl)ethanal.
Reduction: 2-(2-Methylcyclopropyl)ethane.
Substitution: 2-(2-Methylcyclopropyl)ethyl halides or amines.
Scientific Research Applications
2-(2-Methylcyclopropyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylcyclopropyl)ethan-1-ol
- 2-(2-Methylcyclopropyl)ethanone
- 2-(2-Methylcyclopropyl)ethanal
Uniqueness
2-(2-Methylcyclopropyl)ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its cyclopropane ring and hydroxyl group make it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C6H12O |
|---|---|
Molecular Weight |
100.16 g/mol |
IUPAC Name |
2-(2-methylcyclopropyl)ethanol |
InChI |
InChI=1S/C6H12O/c1-5-4-6(5)2-3-7/h5-7H,2-4H2,1H3 |
InChI Key |
JYQDYSFILRQPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


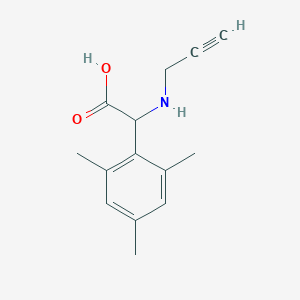
![7,7-Dimethyl-2-azaspiro[3.3]heptan-5-one](/img/structure/B12997501.png)
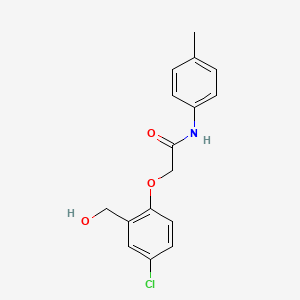
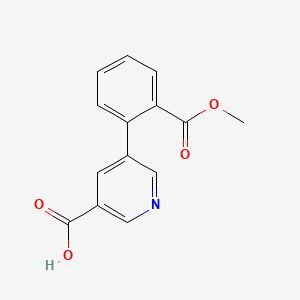
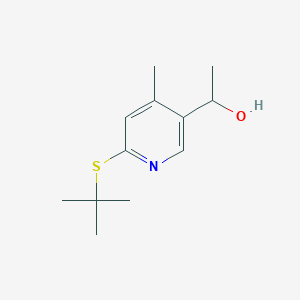
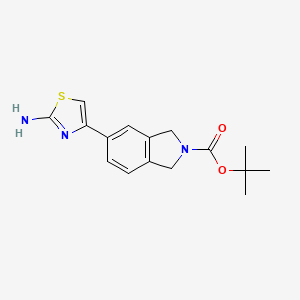
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B12997529.png)
![tert-butyl (NE)-N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B12997533.png)
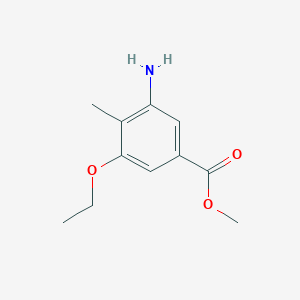
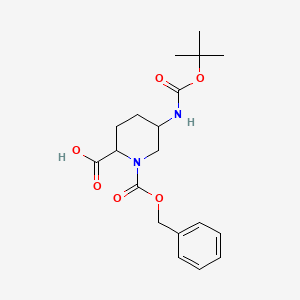
![Methyl 6-bromo-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12997544.png)
